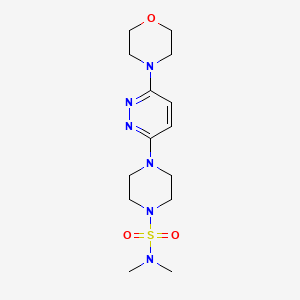
N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide is a useful research compound. Its molecular formula is C14H24N6O3S and its molecular weight is 356.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may have a bactericidal effect.
Actividad Biológica
N,N-Dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its efficacy against various cancer cell lines.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N4O2S
- Molecular Weight : 286.37 g/mol
- CAS Number : 91066524
The compound features a piperazine ring substituted with a morpholinopyridazine moiety and a sulfonamide group, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including K562 (chronic myeloid leukemia), T47D (breast cancer), and others. The compound demonstrated promising inhibitory effects, with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| K562 | 1.42 | Doxorubicin | 0.33 |
| T47D | 1.50 | Doxorubicin | 0.81 |
| A549 | 0.12 | Gambogic Acid | 1.20 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine ring and the introduction of various substituents significantly influence the biological activity of the compound. For instance, compounds with phenyl groups at specific positions exhibited enhanced activity against K562 cells, while methyl substitutions showed reduced efficacy .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on K562 Cells : This study demonstrated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results indicated a decrease in Bcl-2 expression and an increase in Bax levels, suggesting a shift towards pro-apoptotic signaling .
- T47D Cell Line Analysis : In T47D cells, the compound was shown to disrupt estrogen receptor signaling pathways, which are critical in breast cancer progression. The inhibition of this pathway resulted in reduced tumor growth in xenograft models .
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to controls, reinforcing its potential as an effective therapeutic agent .
Propiedades
IUPAC Name |
N,N-dimethyl-4-(6-morpholin-4-ylpyridazin-3-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c1-17(2)24(21,22)20-7-5-18(6-8-20)13-3-4-14(16-15-13)19-9-11-23-12-10-19/h3-4H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHPACSQSUILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













